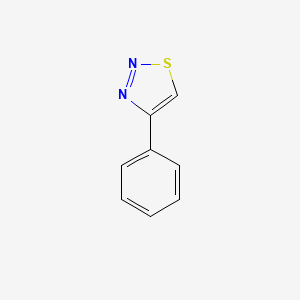

4-Phenyl-1,2,3-thiadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNFXRMNNPKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296830 | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-77-6 | |

| Record name | 25445-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

Introduction: The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry, agricultural science, and materials research. Its unique chemical properties and versatile biological activities make it a privileged structure in the development of novel therapeutic agents and functional materials. This guide provides an in-depth overview of the synthesis and diverse applications of a key derivative, 4-phenyl-1,2,3-thiadiazole, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prominent and widely employed method for the synthesis of 1,2,3-thiadiazoles, including the 4-phenyl derivative, is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).

The Hurd-Mori Synthesis Pathway

The synthesis of this compound via the Hurd-Mori pathway commences with the reaction of a ketone, in this case, acetophenone, with a hydrazide derivative (e.g., semicarbazide or tosylhydrazide) to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.[2][3]

Caption: Hurd-Mori synthesis of this compound.

Quantitative Data on Synthesis

The Hurd-Mori reaction and its modifications are generally efficient, providing good to excellent yields of the desired 1,2,3-thiadiazole derivatives.

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| Pyrazolyl-phenylethanones, Semicarbazide, SOCl₂ | Standard Hurd-Mori | Pyrazolyl-1,2,3-thiadiazoles | Good-Excellent | [2] |

| Ketones (alkyl/aryl), Semicarbazide, excess SOCl₂ | One-pot Hurd-Mori | 1,2,3-Thiadiazole hybrids | N/A | [2] |

| N-tosylhydrazones, Sulfur, TBAI (catalyst) | Metal-free Hurd-Mori variation | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [2] |

| N-protected pyrrolidine precursor, SOCl₂ | Hurd-Mori | Pyrrolo[2,3-d][1][2][4]thiadiazole | High (with EWG) | [5] |

Detailed Experimental Protocol: Hurd-Mori Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from generalized procedures for the Hurd-Mori reaction.[2][3]

Step 1: Synthesis of Acetophenone Semicarbazone (Intermediate)

-

Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent such as aqueous ethanol.

-

Add a base, typically sodium acetate (1.5 equivalents), to neutralize the hydrochloride and facilitate the condensation reaction.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours until precipitation of the semicarbazone is complete.

-

Filter the solid product, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Cyclization to this compound

-

Cool a flask containing thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C.

-

Under anhydrous conditions and with vigorous stirring, add the dried acetophenone semicarbazone from Step 1 in small portions over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Applications of this compound and Derivatives

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][7]

Medicinal and Pharmacological Applications

Derivatives of 1,2,3-thiadiazole exhibit significant potential across various therapeutic areas.

-

Anticancer Activity: Certain 1,2,3-thiadiazole derivatives have shown cytotoxicity against cancer cell lines. For instance, specific derivatives tested against MCF-7 breast cancer cells showed IC₅₀ values comparable to the standard drug doxorubicin.[2]

-

Antiviral Activity: Potent anti-HIV-1 activity has been reported for 1,2,3-thiadiazole derivatives. One compound demonstrated an EC₅₀ value of 0.0364 µM, which was significantly more potent than the reference drug nevirapine.[2] Another derivative showed moderate anti-HIV activity with an EC₅₀ of 0.95 µM.[2]

-

Antifungal and Antibacterial Activity: These compounds have a broad spectrum of antimicrobial activities.[2][8] Organotin 1,2,3-thiadiazole carboxylates have displayed high antifungal efficacy against plant pathogens like P. piricola and Gibberella zeae.[2]

-

Antiamoebic Activity: A 4-bromo phenyl-1,2,3-thiadiazole derivative exhibited potent activity against E. histolytica with an IC₅₀ of 0.24 µM, which is superior to the standard drug metronidazole (IC₅₀ = 1.80 µM).[2]

-

Other Activities: The scaffold is also associated with anticonvulsant, anti-inflammatory, analgesic, and antileishmanial properties.[2][9]

| Application Area | Compound/Derivative Class | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Anticancer | 1,2,3-Thiadiazole derivative (112) vs. MCF-7 cells | IC₅₀ = 8.1 µg/mL | [2] |

| Antiviral (HIV-1) | 2,4-Br₂ substituted phenyl-1,2,3-thiadiazole (93) | EC₅₀ = 0.0364 µM | [2] |

| Antiviral (HIV-1) | 4-acetyl anilide phenyl-1,2,3-thiadiazole (104) | EC₅₀ = 0.95 µM | [2] |

| Antifungal | Triethyltin-1,2,3-thiadiazole carboxylate vs. P. piricola | EC₅₀ = 0.12 μg/mL | [2] |

| Antiamoebic | 4-bromo phenyl-1,2,3-thiadiazole vs. E. histolytica | IC₅₀ = 0.24 µM | [2] |

Agricultural Applications

In agriculture, 1,2,3-thiadiazoles are recognized for their role as plant health promoters and herbicides.

-

Plant Activators: They can induce Systemic Acquired Resistance (SAR), a state of enhanced defense against a broad spectrum of pathogens. Acibenzolar-S-methyl is a commercialized fungicide that functions as a plant activator based on a related benzothiadiazole structure.[5][10]

-

Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, are used as selective herbicides for weed control in crops like corn and sugarcane.[11] While this is a different isomer, it highlights the potential of the broader thiadiazole class in agrochemistry.

Caption: Workflow for biological screening of thiadiazole derivatives.

Conclusion

This compound and its related structures are synthesized efficiently, primarily through the robust Hurd-Mori reaction. The remarkable breadth of their biological activities, spanning from potent anticancer and antiviral effects to applications as agricultural plant activators, underscores their importance. This guide highlights the established protocols and diverse functional potential of this heterocyclic system, providing a solid foundation for further research and development in pharmacology and agrochemistry. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and more potent agents for a variety of applications.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. isres.org [isres.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Evolving Mechanisms of Action of 1,2,3-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While comprehensive data on the parent compound, 4-Phenyl-1,2,3-thiadiazole, remains limited, extensive research into its substituted analogues has unveiled a fascinating array of mechanisms of action, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanisms through which 1,2,3-thiadiazole derivatives exert their anticancer, antiviral, and antiamoebic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

Derivatives of the 1,2,3-thiadiazole ring system have been shown to interact with a variety of biological targets, leading to the disruption of essential cellular processes in pathogenic organisms and cancer cells. The primary mechanisms elucidated to date include enzyme inhibition and the modulation of critical signaling pathways.

Anticancer Activity: Targeting Key Cellular Chaperones and Kinases

Heat Shock Protein 90 (Hsp90) Inhibition:

A significant mechanism of anticancer action for a class of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer progression. By binding to the ATP-binding site in the N-terminal domain of Hsp90, these thiadiazole derivatives disrupt the chaperone's function, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells.

dot

Caption: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

Akt Kinase Inhibition:

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit the activity of Akt kinase, a key component of this pathway. While this has been more extensively studied in the 1,3,4-thiadiazole isomer, the potential for 1,2,3-thiadiazoles to target this pathway remains an active area of investigation. Inhibition of Akt leads to the induction of apoptosis and cell cycle arrest.

dot

Caption: Akt Signaling Pathway and Inhibition.

Antiviral Activity: Targeting HIV-1 Replication

Certain 1,2,3-thiadiazole derivatives have demonstrated potent and selective inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting the viral replication cycle.

dot

Caption: Inhibition of HIV-1 Reverse Transcriptase.

Antiamoebic Activity

Derivatives of 1,2,3-thiadiazole, particularly those integrated with a quinoline scaffold, have shown potent antiamoebic activity against Entamoeba histolytica, the parasite responsible for amoebiasis. While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with essential parasitic metabolic pathways or disrupt the integrity of the parasite's cell membrane. The lipophilic nature of the thiadiazole ring is thought to facilitate its entry into the amoebic cells.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀/GI₅₀) | Reference |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 | HeLa, U2OS | 0.69 - 0.70 µM | [1] |

| Quinoline-based 1,2,3-thiadiazoles | Unknown | MCF-7 | Non-toxic up to 50 µM | [2] |

| 4,5-Diaryl-1,2,3-thiadiazoles | Tubulin | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | [1] |

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Virus | Cell Line | Activity (EC₅₀) | Reference |

| Thioacetanilide based 1,2,3-thiadiazole | HIV-1 | MT-4 | 0.059 µM | [3] |

| 2,4-Dibromo-phenyl substituted 1,2,3-thiadiazole | HIV-1 | MT-4 | 0.0364 µM | [3] |

Table 3: Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Organism | Activity (IC₅₀) | Reference |

| 4-Bromo phenyl-1,2,3-thiadiazole | E. histolytica | 0.24 µM | [4] |

| Furan-based 1,2,3-thiadiazole | E. histolytica | 0.23 µM | [4] |

Experimental Protocols

Synthesis of this compound Derivatives (Hurd-Mori Reaction)

A common and efficient method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.

dot

Caption: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

Procedure:

-

A substituted acetophenone is reacted with semicarbazide to form the corresponding semicarbazone.

-

The resulting semicarbazone intermediate is then cyclized by treatment with thionyl chloride (SOCl₂).

-

The reaction mixture is typically stirred at room temperature or heated gently to drive the reaction to completion.

-

The final 4-aryl-1,2,3-thiadiazole product is then isolated and purified using standard techniques such as recrystallization or column chromatography.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 1,2,3-thiadiazole derivatives) and incubated for a specified period (e.g., 48 hours).

-

Following incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Hsp90 Inhibition Assay (Fluorescence Thermal Shift Assay)

This assay measures the binding of an inhibitor to Hsp90 by detecting changes in the protein's thermal stability.

Procedure:

-

Recombinant N-terminal domain of Hsp90 is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The test compound is added to the protein-dye mixture.

-

The temperature of the mixture is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The binding of an inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm is indicative of the inhibitor's binding affinity.[6]

In Vitro Antiamoebic Activity Assay

Procedure:

-

Entamoeba histolytica trophozoites are cultured in a suitable medium.

-

The trophozoites are then incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

-

The viability of the trophozoites is assessed by counting the number of motile organisms using a hemocytometer or by using a metabolic assay, such as the reduction of a tetrazolium salt.

-

The IC₅₀ value, the concentration that inhibits 50% of the amoebic growth, is determined.[7][8]

Conclusion

The 1,2,3-thiadiazole scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. Research into its derivatives has revealed potent inhibitors of key cancer-related proteins like Hsp90 and Akt, as well as effective antiviral and antiprotozoal agents. The continued exploration of the structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation drugs for a range of challenging diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, antiamoebic activity and cytotoxicity of novel 2-(quinolin-8-yloxy) acetohydrazones and their cyclized products (1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. View of Synthesis and Characterization of Elucidating the Structure of the Heterocyclic Compounds Showing Antiamoebic Activities | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 8. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes key spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic pathway.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | Not Specified | Aromatic protons and the single proton on the thiadiazole ring are expected in the aromatic region (typically δ 7.0-9.0). |

| 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | DMSO-d₆ | Aromatic protons: multiplets in the range of δ 7.00-8.43. N-H proton: singlet around δ 9.94-10.47.[1] |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | Not Specified | Carbons of the phenyl ring are expected in the range of δ 120-140. Carbons of the thiadiazole ring are expected at lower field. |

| 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | DMSO-d₆ | Thiadiazole ring carbons: δ 158.4-164.2. Aromatic carbons: δ 115.4-158.9.[1] |

Table 3: FT-IR Spectral Data

| Compound | Sample Phase | Key Vibrational Bands (cm⁻¹) |

| This compound | Not Specified | Expected bands for C-H stretching of the aromatic ring (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), and C-S stretching. |

| 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | Solid | N-H stretching: 3262-3167. Aromatic C-H stretching: ~3167. C=N, C-N, and C-S stretching: 1575-1183.[1] |

Table 4: UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) |

| This compound | Solution | Subjected to UV-Vis and IR transient absorption spectroscopies with an excitation wavelength (λex) of 266 nm.[2] |

| 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | DMSO | 241-243, 267-274, 358-374.[1] |

Table 5: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) |

| This compound | Not Specified | Molecular Ion (M⁺) expected at m/z = 162.21. |

| 5-(4-Fluorophenyl)-4-phenyl-1,2,3-thiadiazole | GC-MS | Molecular Weight: 256.3 g/mol .[3] |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The Hurd-Mori 1,2,3-thiadiazole synthesis is a classical and effective method for the preparation of this compound.[4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. A more recent and efficient one-pot synthesis involves the reaction of acetophenone, tosylhydrazine, and elemental sulfur catalyzed by iodine in DMSO.

Detailed Protocol for Iodine-Catalyzed Synthesis:

-

To a 25 mL Schlenk tube equipped with a stir bar, add tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).

-

Degas the tube and backfill with argon three times.

-

Add acetophenone (0.3 mmol) and DMSO (3 mL) under an argon atmosphere.

-

Stir the reaction mixture at 100°C for 5 hours.

-

After completion, quench the reaction with a saturated solution of sodium thiosulfate (5 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.

2.2.4. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation of 1,2,3-thiadiazoles often involves the loss of a nitrogen molecule (N₂).[5]

Visualization of Synthetic Pathway

The following diagram illustrates the Hurd-Mori synthesis of this compound, a key synthetic route to this class of compounds.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

The Discovery and History of 4-Phenyl-1,2,3-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the seminal Hurd-Mori synthesis, providing detailed experimental protocols and a summary of its physicochemical and biological properties. Notably, this guide elucidates the role of this compound as an inhibitor of cytochrome P450 enzymes, a critical aspect for its potential therapeutic applications. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.

Introduction

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a sulfur atom. Derivatives of this scaffold have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, a key analogue, serves as a valuable building block in the synthesis of more complex molecules and has demonstrated intriguing biological effects, particularly in the realm of enzyme inhibition. This guide aims to provide a detailed historical and technical account of this important molecule.

Discovery and Historical Context

The synthesis of the 1,2,3-thiadiazole ring system was first reported in the mid-20th century. A pivotal moment in the history of this class of compounds was the development of a general synthetic method by Charles D. Hurd and Raymond I. Mori in 1955.[1][2] Their work, published in the Journal of the American Chemical Society, described the reaction of acylhydrazones with thionyl chloride to yield 1,2,3-thiadiazoles. This reaction, now famously known as the Hurd-Mori synthesis, provided a reliable and accessible route to these heterocycles and paved the way for the synthesis and investigation of a wide array of derivatives, including this compound.

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Hurd-Mori reaction.[2] This method involves the cyclization of a hydrazone precursor, typically derived from acetophenone, using thionyl chloride.

General Reaction Scheme

The synthesis proceeds in two main steps: the formation of a suitable hydrazone from acetophenone, followed by the cyclization with thionyl chloride. A common precursor is the semicarbazone of acetophenone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Acetophenone Semicarbazone

-

Dissolve acetophenone in ethanol.

-

Add an aqueous solution of semicarbazide hydrochloride and sodium acetate.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the resulting white precipitate, wash with cold water, and dry to yield acetophenone semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization) [3][4]

-

Suspend acetophenone semicarbazone in an excess of thionyl chloride at 0°C.

-

Allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to afford pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

| Melting Point | 77-78°C[5] |

| Boiling Point | 100°C at 1.5 Torr[5] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ 7.09-7.99 (m, 5H, Ar-H), 9.4 (s, 1H, thiadiazole-H) |

| ¹³C NMR (DMSO-d₆) | δ 121.4, 126.4, 129.1, 130.1, 131.0, 156.0 (aromatic and thiadiazole C) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1600 (C=N), ~1480, ~1450 (Ar C=C), ~760, ~690 (Ar C-H bend) |

| Mass Spectrum (EI) | m/z 162 (M⁺), 134, 104, 77 |

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes, namely CYP2B4 and CYP2E1.[6][7] These enzymes are critical components of phase I drug metabolism, responsible for the oxidation of a wide range of xenobiotics and endogenous compounds.

Inhibition of Cytochrome P450 Enzymes

The inhibitory activity of this compound on CYP2B4 and CYP2E1 suggests its potential to modulate the metabolism of various drugs and other compounds. This interaction is of significant interest to drug development professionals as it can lead to drug-drug interactions or be harnessed for therapeutic purposes, such as protecting against the toxic effects of substances activated by these enzymes. The mechanism of inhibition likely involves the coordination of one of the nitrogen atoms of the thiadiazole ring to the heme iron of the cytochrome P450 enzyme, thereby blocking the active site and preventing substrate binding and metabolism.[8]

References

- 1. Hurd-Mori 1,2,3-thiadiazole synthesis [ouci.dntb.gov.ua]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. matrixscientific.com [matrixscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1,2,3-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecular scaffolds.

Core Physical and Chemical Properties

This compound is a stable organic compound under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂S | [1][2][3] |

| Molecular Weight | 162.21 g/mol | [1][2][3] |

| Melting Point | 77-78 °C | [2][3] |

| Boiling Point | 100 °C at 1.5 Torr | [2] |

| Appearance | Solid | |

| CAS Number | 25445-77-6 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, a 1,3,4-thiadiazole derivative, shows aromatic protons as a multiplet in the range of δ 7.00–8.43 ppm.[4] For this compound, one would expect to see signals corresponding to the protons on the phenyl ring and the single proton on the thiadiazole ring.

¹³C NMR Spectroscopy

In a substituted 1,3,4-thiadiazole, the carbon atoms of the thiadiazole ring resonate at approximately δ 158.4–164.2 ppm.[4] The phenyl group carbons would appear in the typical aromatic region of the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum of a similar 1,3,4-thiadiazole derivative displays characteristic bands for N-H stretching (if applicable, around 3167–3262 cm⁻¹), aromatic C-H stretching, and C=N and C-S stretching vibrations in the range of 1183–1575 cm⁻¹.[4] For this compound, key absorbances would include those for the aromatic C-H bonds, the C=C bonds of the phenyl ring, and the vibrations of the thiadiazole ring.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 162, corresponding to its molecular weight.

Chemical Properties and Reactivity

Photochemical Decomposition

A key chemical property of this compound is its reactivity under photochemical conditions. Upon irradiation with UV light (e.g., at 266 nm), it undergoes decomposition from the singlet excited state.[5][6] This process involves the extrusion of a nitrogen molecule and leads to the rapid formation of highly reactive intermediates: thiirene and thioketene.[5][6] These intermediates can then undergo further reactions, such as dimerization, to form 1,3-dithiole derivatives.[6]

Caption: Photochemical decomposition pathway of this compound.

Experimental Protocols

Synthesis of this compound via Hurd-Mori Reaction

The most common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[5] This involves the reaction of a hydrazone with thionyl chloride. For this compound, the precursor would be acetophenone semicarbazone.

Detailed Experimental Protocol (General Procedure):

-

Preparation of Acetophenone Semicarbazone:

-

Dissolve acetophenone in a suitable solvent such as ethanol.

-

Add an equimolar amount of semicarbazide hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the precipitated acetophenone semicarbazone by filtration.

-

Wash the solid with cold solvent and dry.

-

-

Cyclization to this compound:

-

Suspend the dried acetophenone semicarbazone in a suitable inert solvent (e.g., dichloromethane or toluene).

-

Cool the suspension in an ice bath.

-

Slowly add an excess of thionyl chloride (SOCl₂) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully quench the excess thionyl chloride with ice-water.

-

Separate the organic layer, wash with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Caption: Hurd-Mori synthesis of this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the standard range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical properties and interesting photochemical reactivity. Its synthesis is readily achievable through the established Hurd-Mori reaction. While detailed experimental spectral data for this specific compound is not widely published, the general characteristics of related thiadiazoles provide a useful framework for its identification and characterization. This guide serves as a comprehensive starting point for researchers interested in exploring the potential of this compound in various scientific and developmental applications.

References

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-Phenyl-1,2,3-thiadiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound class, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Targets and Mechanisms of Action

The 1,2,3-thiadiazole nucleus, particularly when substituted with a phenyl group, has been shown to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Identified Anticancer Targets:

-

Cytochrome P450 Enzymes (CYP2B4 and CYP2E1): The parent compound, this compound, has been identified as an inhibitor of CYP2B4 and CYP2E1.[1] These enzymes are involved in the metabolism of xenobiotics, and their inhibition can alter the efficacy and toxicity of co-administered anticancer drugs.

-

Carbonic Anhydrases (CA IX and XII): Certain thiadiazole derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.

-

Abl Protein Kinase: Thiadiazole derivatives have shown inhibitory activity against Abl protein kinase, a key target in chronic myeloid leukemia (CML).[2]

-

Kinesin Spindle Protein (Eg5): This motor protein is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 by thiadiazole compounds leads to mitotic arrest and apoptosis in cancer cells.[3]

-

Tubulin Polymerization: Some thiadiazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for many successful anticancer drugs.

Antifungal Activity

The antifungal properties of this compound derivatives are primarily attributed to their ability to disrupt the fungal cell membrane.

Identified Antifungal Target:

-

14-α-sterol demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death. Thiadiazole derivatives have been shown to inhibit this enzyme.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are linked to the inhibition of enzymes involved in the inflammatory cascade.

Identified Anti-inflammatory Target:

-

Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Thiadiazole derivatives have demonstrated inhibitory activity against COX enzymes.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its derivatives against various therapeutic targets.

Table 1: Anticancer Activity

| Compound/Derivative | Target | Cell Line | IC50/GI50 (µM) | Reference |

| Spiro-acenaphthylene tethered-[1][5][6]-thiadiazole | Carbonic Anhydrase IX/XII | Renal (RXF393) | 7.01 | [7] |

| Spiro-acenaphthylene tethered-[1][5][6]-thiadiazole | Carbonic Anhydrase IX/XII | Colon (HT29) | 24.3 | [7] |

| Spiro-acenaphthylene tethered-[1][5][6]-thiadiazole | Carbonic Anhydrase IX/XII | Melanoma (LOX IMVI) | 9.55 | [7] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | K562 | 7.4 | [2] |

| N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (K858) | Kinesin Spindle Protein (Eg5) | - | 1.3 | [3] |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative | Unknown | Breast (T47D) | 0.042 - 0.058 | [3] |

Table 2: Antifungal Activity

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Fluorinated) | S. aureus, B. subtilis | 20-28 | [8] |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Oxygenated) | A. niger, C. albicans | 32-42 | [8] |

Table 3: Enzyme Inhibitory Activity

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 4-(5-phenyl)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative | Acetylcholinesterase (AChE) | 0.053 | [5] |

| 4-(5-phenyl)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative | Butyrylcholinesterase (BuChE) | >500 | [5] |

| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | Cyclooxygenase (COX) | 72.5% inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity: Fungal Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Petri dishes

-

Fungal culture

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the agar into sterile Petri dishes.

-

Inoculation: Place a small plug of an actively growing fungal culture (e.g., 5 mm diameter) onto the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for several days.

-

Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Pletysmometer or calipers

Procedure:

-

Animal Dosing: Administer the test compound to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection. A control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic targets of this compound.

Caption: Anticancer mechanisms of this compound derivatives.

Caption: Antifungal mechanism of this compound derivatives.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 2. Fungal Growth Inhibition Assay [bio-protocol.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. journals.asm.org [journals.asm.org]

- 5. abcam.com [abcam.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

4-Phenyl-1,2,3-thiadiazole: A Technical Review of Synthesis and Biological Potential

The 1,2,3-thiadiazole ring is a significant five-membered heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and drug development. As a bioisostere of other key heterocycles like pyrimidine and oxadiazole, its derivatives are capable of crossing cellular membranes and interacting with a wide array of biological targets.[1] This technical guide provides a comprehensive review of the research landscape surrounding 4-Phenyl-1,2,3-thiadiazole, a representative member of this class. It details the synthetic protocols, physicochemical characteristics, and the burgeoning evidence of the biological activities of its parent scaffold, offering a resource for researchers, chemists, and professionals in drug discovery.

Physicochemical Properties

This compound is a stable aromatic compound with defined physical and chemical characteristics crucial for its application in synthetic and medicinal chemistry.

| Property | Value | Reference(s) |

| CAS Number | 25445-77-6 | [paf_25445-77-6] |

| Molecular Formula | C₈H₆N₂S | [paf_C8H6N2S] |

| Molecular Weight | 162.21 g/mol | [paf_162.21] |

| Melting Point | 77-78 °C | [paf_77-78C] |

| Boiling Point | 100 °C at 1.5 Torr | [paf_100C] |

Synthesis of this compound

The primary and most established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[2][3] This reaction involves the cyclization of an α,β-unsaturated hydrazone, typically a semicarbazone or tosylhydrazone, using thionyl chloride (SOCl₂).[2][4] For this compound, the synthesis begins with the formation of a hydrazone from acetophenone, which is then subjected to cyclization.

Experimental Protocols

1. Synthesis of Acetophenone Semicarbazone (Intermediate)

A detailed protocol for the synthesis of the hydrazone intermediate is as follows:

-

Materials: Acetophenone, Semicarbazide Hydrochloride, Sodium Acetate, Ethanol, Water.

-

Procedure:

-

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

In a separate flask, dissolve acetophenone (1.20 g, 10 mmol) in 15 mL of ethanol.

-

Add the semicarbazide solution to the acetophenone solution and stir the mixture.

-

Heat the mixture under reflux for 1-2 hours until a precipitate forms.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the resulting white crystalline solid, acetophenone semicarbazone, in a vacuum oven.

-

2. Synthesis of this compound (Hurd-Mori Cyclization)

The subsequent cyclization is performed using the prepared semicarbazone:

-

Materials: Acetophenone Semicarbazone, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (2.2 mL, ~30 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Biological Activities of the 1,2,3-Thiadiazole Scaffold

While research on the specific biological profile of the unsubstituted this compound is limited, numerous studies have demonstrated potent activity from its derivatives. This suggests that the 1,2,3-thiadiazole core is a "privileged scaffold" for designing bioactive molecules.

Anticancer Activity

Derivatives of 1,2,3-thiadiazole have shown significant promise as anticancer agents, with activities reported against various cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DHEA-fused 1,2,3-thiadiazoles | T47D (Breast Cancer) | 0.042 - 0.058 µM | [1] |

| Allobetulone-derived 1,2,3-thiadiazoles | MCF-7 (Breast Cancer) | 8.1 - 12.8 µg/mL |[2] |

One of the proposed mechanisms for the anticancer effect of certain 4,5-diaryl-1,2,3-thiadiazoles is the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT assay.

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Antiviral and Antiamoebic Activities

The 1,2,3-thiadiazole scaffold has also been incorporated into compounds with potent antiviral and antiprotozoal activities.

Table 2: Antiviral and Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Thioacetanilide-based 1,2,3-thiadiazole | HIV-1 | EC₅₀ = 0.059 µM | [2] |

| Piperidine-based 1,2,3-thiadiazole | Antiviral (unspecified) | IC₅₀ = 3.59 µg/mL | [2] |

| 4-Bromo phenyl-1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.24 µM |[2] |

The high potency of the 4-bromo phenyl derivative against Entamoeba histolytica is particularly noteworthy, as it is structurally very similar to the core topic of this review and demonstrates activity significantly greater than the standard drug metronidazole (IC₅₀ = 1.80 µM) in the same study.[2]

Conclusion

This compound is an accessible heterocyclic compound, readily synthesized via the classical Hurd-Mori reaction. While direct biological data on this specific molecule is sparse in the reviewed literature, the extensive and potent bioactivities of its close derivatives—ranging from anticancer and antiviral to antiamoebic—strongly suggest that the this compound core is a highly valuable pharmacophore. The demonstrated mechanisms, such as tubulin polymerization inhibition, provide a logical foundation for further drug design and development. This review highlights the 1,2,3-thiadiazole scaffold as a fertile ground for the discovery of novel therapeutic agents, and invites further investigation into the specific properties of the 4-phenyl parent compound.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 4-Phenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety assessment and does not constitute regulatory guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Introduction

4-Phenyl-1,2,3-thiadiazole is a heterocyclic organic compound belonging to the thiadiazole family. While various thiadiazole isomers and their derivatives have been extensively studied for their therapeutic potential across numerous disease areas, including cancer and infectious diseases, specific and comprehensive toxicological data for the this compound core structure is limited in publicly available literature. This guide synthesizes the currently available safety and toxicity information for this compound to aid researchers in its safe handling and to identify knowledge gaps for future toxicological investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 25445-77-6 | [1] |

| Molecular Formula | C₈H₆N₂S | [2] |

| Molecular Weight | 162.21 g/mol | [2] |

| Melting Point | 77-78°C | [2] |

| Boiling Point | 100°C at 1.5 Torr | [2] |

| Appearance | Not specified | |

| Solubility | Not determined |

Toxicological Profile

The available toxicological data for this compound is primarily derived from its Safety Data Sheet (SDS). There is a notable absence of comprehensive in-vivo and in-vitro toxicology studies in the public domain.

Acute Toxicity

Quantitative acute toxicity data, such as LD50 (oral, dermal) and LC50 (inhalation) values, for this compound are not available in the reviewed literature. The compound's SDS classifies it as "Harmful if swallowed".

| Route | Species | Parameter | Value | Classification | Reference |

| Oral | Not specified | LD50 | Data not available | Harmful if swallowed | |

| Dermal | Not specified | LD50 | Data not available | Data not available | |

| Inhalation | Not specified | LC50 | Data not available | Data not available |

Skin and Eye Irritation

According to the Safety Data Sheet, this compound is classified as a skin irritant and a serious eye irritant.

| Exposure | Result | Classification | Reference |

| Skin | Causes skin irritation | Skin Irritant | |

| Eye | Causes serious eye irritation | Serious Eye Irritant |

Respiratory Sensitization

The compound may cause respiratory irritation.

| Exposure | Result | Classification | Reference |

| Inhalation | May cause respiratory irritation | Specific target organ toxicity (single exposure) |

Chronic Toxicity, Carcinogenicity, Genotoxicity, and Reproductive Toxicity

There is no available data on the chronic toxicity, carcinogenicity, genotoxicity, or reproductive and developmental toxicity of this compound.

| Test | Result | Reference |

| Chronic Toxicity | Data not available | |

| Carcinogenicity | Data not available | |

| Genotoxicity (e.g., Ames test, Chromosomal Aberration) | Data not available | |

| Reproductive and Developmental Toxicity | Data not available |

Mechanism of Action and Potential Toxicological Pathways

A significant finding regarding the toxicological profile of this compound is its inhibitory action on cytochrome P450 (CYP) enzymes. Specifically, it has been identified as an inhibitor of CYP2B4 and CYP2E1[3][4][5][6]. Its analog, 4-phenyl-5-methyl-1,2,3-thiadiazole, also demonstrates inhibitory effects on these enzymes[3][7].

The inhibition of CYP2E1 and CYP2B4 is a critical consideration in drug development and safety assessment. These enzymes are involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs and pro-carcinogens. Inhibition of these enzymes by this compound could lead to:

-

Drug-Drug Interactions: Co-administration of this compound with drugs metabolized by CYP2B4 or CYP2E1 could lead to altered pharmacokinetic profiles, potentially increasing the toxicity of the co-administered drug.

-

Altered Metabolism of Toxins: Inhibition of these enzymes could affect the detoxification or bioactivation of other environmental toxins or endogenous compounds.

Recommended Experimental Protocols for Toxicity Assessment

Given the significant data gaps, a comprehensive toxicological evaluation of this compound is warranted before its advanced use in research and development. The following experimental workflows, based on OECD guidelines, are recommended.

General Toxicity Testing Workflow

The following diagram outlines a general workflow for the toxicological assessment of a chemical substance like this compound.

Detailed Methodologies (General Guidance)

Detailed experimental protocols should follow the standardized guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are references to relevant OECD guidelines for key toxicological endpoints.

-

Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). These guidelines detail the procedures for single-dose oral administration to rodents to determine the acute toxic effects.

-

Genotoxicity:

-

Bacterial Reverse Mutation Test (Ames Test): OECD Test Guideline 471. This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test: OECD Test Guideline 473. This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

In Vitro Mammalian Cell Micronucleus Test: OECD Test Guideline 487. This test detects damage to chromosomes or the mitotic apparatus.

-

-

Repeated Dose Toxicity: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) and 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). These studies provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

-

Reproductive and Developmental Toxicity: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity Study). These guidelines are designed to provide general information concerning the effects of a test substance on male and female reproductive performance.

-

Carcinogenicity: OECD Test Guideline 451 (Carcinogenicity Studies). These long-term studies are designed to observe tumor formation in animals over the majority of their lifespan.

Conclusion and Future Directions

The currently available data on the safety and toxicity of this compound is limited, primarily indicating potential for acute toxicity upon ingestion, as well as skin, eye, and respiratory irritation. A significant finding is its inhibitory effect on CYP2B4 and CYP2E1, which warrants careful consideration of potential drug-drug interactions.

To establish a comprehensive safety profile and enable its safe use in further research and development, extensive toxicological testing is required. This should include, at a minimum, a battery of in vitro genotoxicity assays and an acute oral toxicity study. Depending on the intended application and potential for human exposure, further studies on repeated-dose toxicity, reproductive toxicity, and carcinogenicity may be necessary. Researchers and drug development professionals should proceed with caution, adhering to stringent safety protocols when handling this compound, and consider the identified data gaps as critical areas for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies, offering reproducible procedures for laboratory-scale preparation.

Introduction

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and a phenyl substituent. This scaffold is a key pharmacophore in various biologically active molecules and serves as a versatile building block in the synthesis of more complex drug candidates. The synthesis of this compound is primarily achieved through two main routes: the Hurd-Mori synthesis involving the cyclization of a hydrazone with thionyl chloride, and a one-pot reaction of an N-tosylhydrazone with elemental sulfur.

Key Synthesis Methods

Two primary methods for the synthesis of this compound are detailed below:

-

Hurd-Mori Synthesis: This classical and widely used method involves a two-step process starting from acetophenone. First, acetophenone is converted to its semicarbazone derivative. In the second step, the acetophenone semicarbazone is cyclized using thionyl chloride to yield this compound.[1]

-

One-Pot Synthesis from Acetophenone N-Tosylhydrazone and Sulfur: This modern approach offers a more direct route from an acetophenone derivative. Acetophenone N-tosylhydrazone is reacted with elemental sulfur in the presence of a catalyst to afford this compound in a single step.[2][3][4] An iodine-catalyzed version of this reaction in DMSO has been reported to be effective.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the key synthesis methods for this compound.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |

| Hurd-Mori Synthesis | Acetophenone Semicarbazone | Thionyl Chloride | Not Specified | 83 | [5] |

| One-Pot Synthesis | Acetophenone | TsNHNH₂, S₈, I₂ (cat.), DMSO | 5 hours | 79 | [3][6] |

Experimental Protocols

Method 1: Hurd-Mori Synthesis of this compound

This method proceeds in two distinct experimental stages.

Logical Relationship of Hurd-Mori Synthesis

Caption: Workflow for the Hurd-Mori synthesis of this compound.

Step 1: Synthesis of Acetophenone Semicarbazone

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Pyridine

-

Water

-

Aqueous alcohol (for recrystallization)

Procedure:

-

Prepare a solution of semicarbazide hydrochloride (5 g) in water (5 ml).

-

In a separate flask, dissolve acetophenone (5 g) in cold pyridine (20 ml).

-

Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.

-

To obtain a second crop, the mother liquor can be diluted with water.

-

Collect the precipitate by filtration.

-

The crude product can be purified by recrystallization from aqueous alcohol.

Expected Outcome:

-

Yield: Almost theoretical.

-

Appearance: Crystalline solid.

-

Melting Point: 198 °C.

Step 2: Synthesis of this compound

Materials:

-

Acetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (optional, as solvent)

Procedure:

-

Caution: Thionyl chloride is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask, place the dried acetophenone semicarbazone.

-

Slowly add an excess of thionyl chloride to the semicarbazone with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

-

Alternatively, the semicarbazone can be dissolved in a dry, inert solvent like dichloromethane, and thionyl chloride can be added dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome:

Method 2: One-Pot Synthesis of this compound

This method provides a more direct route to the target compound.

Experimental Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Materials:

-

Acetophenone

-

p-Toluenesulfonylhydrazide (TsNHNH₂)

-

Elemental sulfur (S₈)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Saturated solution of sodium thiosulfate

-

Ethyl acetate (EtOAc)

Procedure:

-

To a Schlenk tube equipped with a stir bar, add p-toluenesulfonylhydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).

-

Degas the tube and fill it with an inert gas (e.g., Argon). Repeat this process three times.

-

Under the inert atmosphere, add acetophenone (0.3 mmol) and DMSO (3 mL).

-

Stir the reaction mixture and heat it to 100°C for 5 hours.[6]

-

Upon completion of the reaction (monitored by TLC), cool the solution to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

-

Yield: 79%.[3]

Characterization Data for this compound

-

Appearance: Beige powder.[5]

-

Molecular Formula: C₈H₆N₂S

-

Molecular Weight: 162.21 g/mol

-

¹H-NMR (DMSO-d₆): δ 7.28-7.31 (m, 3H, aromatic), 7.53-7.55 (m, 2H, aromatic), 8.89 (s, 1H, thiadiazole ring).[5]

-

¹³C-NMR (DMSO-d₆): δ 126.81, 127.42, 127.90, 130.81 (benzene carbons), 134.60 (C5 of thiadiazole ring), 161.31 (C4 of thiadiazole ring).[5]

-

Mass Spectrometry (MS): m/z (%) 162 (M⁺, 100%).[5]

-

Infrared (IR): ν 3094, 1605, 1456, 1408, 1281, 1068, 921 cm⁻¹.[5]

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

-

DMSO can enhance the absorption of other chemicals through the skin. Handle with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 5. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Biological Evaluation of 4-Phenyl-1,2,3-Thiadiazole Analogs